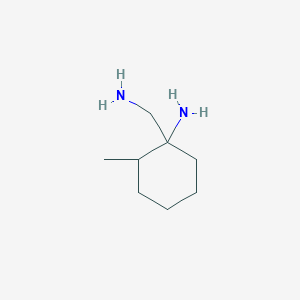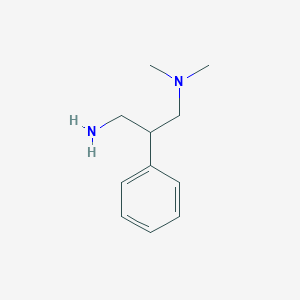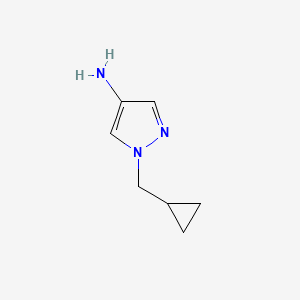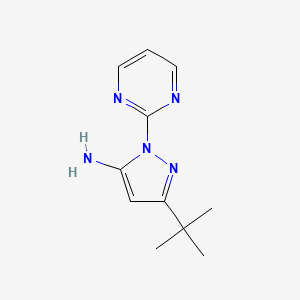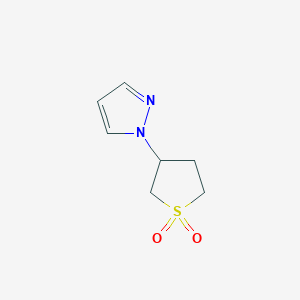![molecular formula C10H17N3O B1371160 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile CAS No. 1154665-72-1](/img/structure/B1371160.png)
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile (DMPO) is a versatile reagent used in a wide range of scientific and medical research applications. It is a nitrile compound, which is a type of organic compound containing a nitrile group, and is composed of a carbon-nitrogen triple bond. DMPO is a highly reactive compound and is used in various synthetic and analytical processes. It is important to note that DMPO is a hazardous material and should be handled with care in a laboratory setting.
Scientific Research Applications
Polyamine Modulation
The molecular features of this compound are associated with polyamine modulation of N-methyl-D-aspartate (NMDA) receptors. This is significant in neuroscience research, particularly in understanding brain functions and disorders .
Alcohol Dependence Mechanism
Research suggests that derivatives of this compound could be utilized as a mechanism for reducing the effects of alcohol dependence . This application is crucial in the development of treatments for addiction .
and it has a molecular weight of . While specific details about the boiling point and storage conditions are not provided, it’s essential for researchers to handle and store the compound under appropriate conditions to maintain its integrity for experimental use.Mechanism of Action
Target of action
“3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile” would depend on its chemical structure. For example, the presence of the piperidine ring might influence its absorption and distribution, while the nitrile and ketone groups might be involved in its metabolism .
properties
IUPAC Name |
3-[4-(dimethylamino)piperidin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-12(2)9-4-7-13(8-5-9)10(14)3-6-11/h9H,3-5,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQALTITBUDSLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

